Tetra-t-butylperoxypyromellitate
Description
Tetra-t-butylperoxypyromellitate (CAS: 63472-69-5) is a peroxypyromellitate ester derivative characterized by four tert-butyl peroxide groups attached to a pyromellitic acid backbone. Its molecular structure imparts unique thermal and solubility properties, making it relevant in specialized chemical applications. Key physicochemical properties include:
Properties
CAS No. |
63472-69-5 |
|---|---|
Molecular Formula |
C26H38O12 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
tetratert-butyl benzene-1,2,4,5-tetracarboperoxoate |
InChI |
InChI=1S/C26H38O12/c1-23(2,3)35-31-19(27)15-13-17(21(29)33-37-25(7,8)9)18(22(30)34-38-26(10,11)12)14-16(15)20(28)32-36-24(4,5)6/h13-14H,1-12H3 |
InChI Key |
KOAKWBXPXOTXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC(=C(C=C1C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-t-butylperoxypyromellitate typically involves the reaction of pyromellitic dianhydride with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the peroxide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetra-t-butylperoxypyromellitate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Decomposition: The peroxide groups can decompose to form free radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in decomposition reactions, the products are free radicals and smaller organic molecules .
Scientific Research Applications
Tetra-t-butylperoxypyromellitate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetra-t-butylperoxypyromellitate involves the decomposition of its peroxide groups to form free radicals. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Solubility (log₁₀WS)
Tetra-t-butylperoxypyromellitate shares a log₁₀WS value of -8.22 with several structurally distinct compounds (Table 1), suggesting comparable hydrophobicity despite differing functional groups.
Table 1: Compounds with log₁₀WS = -8.22
Key Insight : The shared log₁₀WS value highlights that hydrophobicity is influenced by bulky substituents (e.g., tert-butyl, aromatic rings) rather than specific functional groups.
Thermal Stability (Enthalpy of Fusion)
This compound exhibits a ΔHfus of 42.21 kJ/mol , intermediate between smaller molecules (e.g., methamphetamine) and larger esters (Table 2).
Table 2: Enthalpy of Fusion (ΔHfus) Comparison
Key Insight : The moderate ΔHfus of this compound suggests that its crystalline lattice stability is influenced by both the rigid pyromellitate core and the bulky tert-butyl groups, which may hinder molecular packing compared to linear esters like adipic acid derivatives.
Structural Analogues and Functional Group Impact
While direct data on peroxypyromellitate analogues is absent, comparisons can be drawn to:
- Peroxide-containing compounds : Typically exhibit higher reactivity due to weak O-O bonds, but this compound’s steric hindrance from tert-butyl groups likely reduces decomposition rates compared to less hindered peroxides.
- Pyromellitic acid derivatives : Esters like pyromellitic acid tetraethyl ester (log₁₀WS ≈ -5.0) are more water-soluble, underscoring the role of tert-butyl groups in enhancing hydrophobicity .
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